3-Pyrazin-2-ylbenzaldehyde
Description
Significance of Pyrazine-Benzaldehyde Scaffolds in Modern Organic Chemistry
Pyrazine-benzaldehyde scaffolds are integral to modern organic chemistry due to the unique properties conferred by the combination of the electron-deficient pyrazine (B50134) ring and the reactive aldehyde group. chemimpex.com Pyrazines, a class of nitrogen-containing heterocycles, are prevalent in many biologically active compounds and natural products. tandfonline.comresearchgate.net Their presence can influence a molecule's pharmacological profile, and they are often explored for applications in anticancer, anti-inflammatory, antibacterial, and antioxidant agents. tandfonline.comresearchgate.netmdpi.com
The aldehyde functional group is a cornerstone of synthetic chemistry, participating in a vast array of chemical transformations. When attached to a pyrazine-substituted benzene (B151609) ring, it allows for the construction of diverse molecular architectures. This scaffold serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The ability to undergo reactions like condensation and cross-coupling further enhances its utility, allowing for the creation of complex molecules and advanced materials such as polymers and dyes. chemimpex.comchemimpex.com
Overview of Research Trajectories for Heterocyclic Aldehydes in Advanced Synthesis
Heterocyclic aldehydes are a crucial class of reagents in advanced organic synthesis due to their versatility and the biological importance of the resulting products. mdpi.com Research in this area is focused on several key trajectories:
Development of Novel Synthetic Methods: Chemists are continuously exploring new ways to synthesize heterocyclic aldehydes and to use them in novel reactions. rsc.orgresearchgate.net This includes the use of transition-metal catalysis, such as the Suzuki coupling, to construct these molecules efficiently. mdpi.comjst.go.jp
Multicomponent Reactions: There is a significant trend towards the use of heterocyclic aldehydes in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. researchgate.netacs.org This approach is highly efficient and aligns with the principles of green chemistry. researchgate.net The Ugi-Smiles coupling is one such reaction where heterocyclic aldehydes have been employed. nih.gov
Applications in Medicinal Chemistry: A major focus of research is the incorporation of heterocyclic aldehydes into the synthesis of biologically active molecules. researchgate.netbenthamdirect.com The resulting heterocyclic scaffolds are often "privileged structures" found in many existing drugs and natural products. nih.gov
Materials Science: The unique electronic and optical properties of some heterocyclic aldehydes make them attractive for applications in materials science, such as in the development of optical chemosensors and functional π-conjugated materials for optoelectronics. mdpi.comrsc.org
The reactivity of heterocyclic aldehydes can be influenced by the nature of the heterocyclic ring and the position of the aldehyde group. nih.gov For example, the electron-withdrawing or donating properties of the heterocycle can affect the electrophilicity of the aldehyde's carbonyl carbon. msu.edu
Problem Statement: Unexplored Aspects and Potential of 3-Pyrazin-2-ylbenzaldehyde as a Synthetic Building Block
While the parent pyrazine scaffold is well-studied, this compound itself represents a more specific and less-explored building block. tandfonline.com Its unique substitution pattern—a pyrazinyl group at the meta-position of a benzaldehyde (B42025)—offers distinct stereoelectronic properties compared to its isomers. Research has demonstrated its utility as an intermediate, but a comprehensive exploration of its reaction scope and the full potential of its derivatives is still emerging. chemimpex.comjst.go.jp
Key unexplored areas include:
A systematic investigation into its reactivity in a wide range of modern organic reactions beyond standard condensation and coupling reactions.
The synthesis and biological evaluation of a diverse library of compounds derived from this specific starting material to uncover novel pharmaceutical leads. chemimpex.com
Exploration of its use in the synthesis of novel functional materials, where its unique aromatic and electronic properties could be advantageous. chemimpex.comrsc.org
The potential of this compound lies in its ability to serve as a launchpad for creating novel chemical entities with tailored properties for applications in drug discovery and materials science. chemimpex.comchemimpex.com
Research Objectives and Scope within Academic Inquiry
Academic research focused on this compound aims to fully characterize its chemical behavior and unlock its synthetic potential. Key objectives include:
Optimization of Synthesis: Developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound itself.
Exploration of Reactivity: Systematically studying its participation in a broad spectrum of organic transformations, including multicomponent reactions, asymmetric synthesis, and novel cyclization strategies. researchgate.net
Synthesis of Novel Derivatives: Utilizing this compound as a starting material to create libraries of new compounds with diverse functionalities. jst.go.jp This includes the synthesis of novel pyrazine-based pseudopeptides, oxadiazoles, and other heterocyclic systems. tandfonline.com
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of derivatives of this compound influence their biological activity, with a particular focus on areas like anticancer and anti-inflammatory agents. mdpi.combenthamdirect.com
Materials Science Applications: Designing and synthesizing new polymers, dyes, and functional materials derived from this compound and evaluating their physical and chemical properties. rsc.org
The scope of this research is to establish this compound as a readily accessible and highly versatile tool for chemists, expanding the library of available building blocks for innovation.
Contextualization within Broader Heterocyclic Chemistry and Aldehyde Reactivity
This compound is situated at the intersection of two major fields in organic chemistry: heterocyclic chemistry and the chemistry of aldehydes. chemimpex.comtandfonline.com
Heterocyclic Chemistry: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and synthetic chemistry. msu.edu Pyrazine is an aromatic, six-membered heterocycle with two nitrogen atoms at positions 1 and 4. benthamdirect.com The presence of the electron-withdrawing pyrazine ring influences the electronic properties of the attached benzaldehyde moiety. tandfonline.commsu.edu The study of this compound contributes to the broader understanding of how different heterocyclic systems can be used to fine-tune the properties of organic molecules. researchgate.net
Aldehyde Reactivity: The aldehyde group is one of the most versatile functional groups in organic synthesis. It is highly electrophilic and readily undergoes nucleophilic attack, making it a key participant in C-C bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions. It is also a crucial component in the synthesis of imines, acetals, and various heterocyclic systems through condensation reactions. researchgate.net The reactivity of the aldehyde in this compound is modulated by the electronic influence of the pyrazinylphenyl substituent. chemimpex.com
The study of this compound, therefore, provides valuable insights into how the interplay between a heterocyclic unit and a reactive aldehyde functional group can be harnessed for advanced synthesis. tandfonline.comresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 887344-35-6 | chemimpex.comnih.gov |
| Molecular Formula | C₁₁H₈N₂O | chemimpex.comnih.gov |
| Molecular Weight | 184.19 g/mol | nih.gov |
| Appearance | White to yellow powder | chemimpex.comchemimpex.com |
| IUPAC Name | This compound | nih.gov |
| SMILES | C1=CC(=CC(=C1)C2=NC=CN=C2)C=O | nih.gov |
| InChIKey | CLHDOSZCXSKSSD-UHFFFAOYSA-N | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-(6-Cyclohexyloxypyrazin-2-yl)benzaldehyde |
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-2-1-3-10(6-9)11-7-12-4-5-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHDOSZCXSKSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397519 | |
| Record name | 3-Pyrazin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-35-6 | |
| Record name | 3-(2-Pyrazinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrazin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3 Pyrazin 2 Ylbenzaldehyde
Established Synthetic Routes for 3-Pyrazin-2-ylbenzaldehyde
The formation of this compound relies on the creation of a carbon-carbon bond between a pyrazine (B50134) ring and a benzaldehyde (B42025) moiety. The principal strategies employed include nucleophilic substitution, palladium-catalyzed cross-coupling reactions, condensation reactions, and oxidative methods.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions offer a direct method for the synthesis of pyrazine derivatives. urfu.ruyoutube.com In the context of this compound, this could involve the reaction of a pyrazine nucleophile with a benzaldehyde derivative bearing a suitable leaving group, or vice versa. For instance, a pyrazinyl anion could displace a halide on a 3-halobenzaldehyde. The efficiency of such reactions is highly dependent on the nature of the leaving group, the nucleophilicity of the pyrazine species, and the reaction conditions. youtube.com A specific type of nucleophilic substitution, known as vicarious nucleophilic substitution (VNS), allows for the replacement of a hydrogen atom in an electron-deficient aromatic ring, such as a nitropyrazine, by a nucleophile carrying a leaving group. organic-chemistry.org This method could potentially be adapted for the synthesis of precursors to this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. researchgate.netmdpi.com These reactions are widely used in the synthesis of biaryl compounds, including this compound. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is arguably the most common and powerful method for synthesizing this compound. fishersci.esrsc.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. fishersci.es For the synthesis of this compound, two primary disconnection approaches exist:
Route A: Coupling of a pyrazin-2-ylboronic acid or its ester with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde).
Route B: Coupling of a 3-formylphenylboronic acid with a 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine).
Both routes are viable, and the choice often depends on the commercial availability and stability of the respective starting materials. fishersci.es The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base (e.g., sodium carbonate, potassium carbonate, or potassium phosphate) and a suitable solvent system (e.g., a mixture of DME, ethanol (B145695), and water). nih.govmdpi.com Microwave irradiation can also be employed to accelerate the reaction. jst.go.jp
A representative Suzuki-Miyaura coupling for the synthesis of a substituted this compound derivative is the reaction of a substituted 2-chloropyrazine with 3-formylphenylboronic acid. arkat-usa.org This highlights the utility of this method in constructing complex pyrazine-containing molecules.
Table 1: Key Reagents in Suzuki-Miyaura Cross-Coupling for this compound Synthesis
| Reagent Type | Examples | Role in Reaction |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂], [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] jst.go.jpikm.org.my | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fishersci.es |
| Boron Reagent | Pyrazin-2-ylboronic acid, 3-Formylphenylboronic acid, Bis(pinacolato)diboron jst.go.jp | Provides the organoboron component for transmetalation. fishersci.es |
| Organic Halide/Triflate | 2-Chloropyrazine, 2-Bromopyrazine, 3-Bromobenzaldehyde, 3-Iodobenzaldehyde | Provides the organic electrophile for oxidative addition. fishersci.es |
| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄), Cesium carbonate (Cs₂CO₃) ikm.org.myscispace.com | Activates the organoboron reagent and neutralizes the acid generated during the reaction. fishersci.es |
| Solvent | 1,4-Dioxane (B91453), Dimethoxyethane (DME), Toluene, Ethanol/Water mixtures jst.go.jpikm.org.my | Solubilizes the reactants and facilitates the reaction. |
While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of this compound and its derivatives. These include the Stille, Heck, and Sonogashira reactions. rsc.org For instance, a Stille coupling could involve the reaction of a pyrazinylstannane with a 3-halobenzaldehyde. rsc.org The Heck reaction could potentially be used to couple a pyrazine derivative with 3-vinylbenzaldehyde, followed by oxidation of the vinyl group to an aldehyde. The choice of a specific cross-coupling strategy is often dictated by the functional group tolerance and the availability of the required organometallic reagents. rsc.orgnih.gov
Suzuki-Miyaura Cross-Coupling for Aryl-Heteroaryl Linkages
Condensation Reactions Involving Pyrazine and Benzaldehyde Precursors
Condensation reactions provide an alternative pathway to form heterocyclic systems. researchgate.net In the context of this compound, this could involve the condensation of a 1,2-dicarbonyl compound with a diamine, a classical method for pyrazine synthesis. ikm.org.my For example, the reaction of a suitably substituted 1,2-diaminobenzene with a pyrazine-containing dicarbonyl species could be envisioned. More directly, a Knoevenagel-type condensation can be utilized where a pre-formed pyrazine-containing active methylene (B1212753) compound reacts with a benzaldehyde derivative. jst.go.jp Although this is more commonly used to attach a pyrazine-benzylidene moiety to another ring system, the underlying principles of condensation are relevant. jst.go.jp
Oxidative Methods in Heterocyclic Aldehyde Synthesis
The final aldehyde functionality in this compound can be introduced through the oxidation of a precursor alcohol or methyl group. ucl.ac.uk For instance, if the cross-coupling reaction is performed with a (3-(hydroxymethyl)phenyl)boronic acid or a 2-(3-methylphenyl)pyrazine, a subsequent oxidation step is required. Common oxidizing agents for converting a benzyl (B1604629) alcohol to a benzaldehyde include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. ucl.ac.uk The oxidation of a methyl group to an aldehyde is more challenging but can be achieved under specific conditions, for example, using selenium dioxide (SeO₂) or through a multi-step sequence.
Novel Synthetic Strategies and Methodological Innovations
The synthesis of pyrazine-substituted benzaldehydes, including this compound, has benefited from significant advancements in synthetic chemistry. Modern strategies prioritize efficiency, selectivity, and sustainability, moving beyond traditional methods. These innovations include the development of highly selective catalytic systems, the integration of green chemistry principles, and the application of enabling technologies like flow chemistry and photochemistry. Such approaches aim to construct the complex architecture of these molecules with greater precision and reduced environmental impact. tandfonline.com
Chemo- and Regioselective Synthesis of Pyrazine-Substituted Benzaldehydes
Achieving specific chemo- and regioselectivity is paramount in the synthesis of asymmetrically substituted molecules like this compound. The precise placement of the pyrazinyl group on the benzaldehyde ring is typically accomplished through powerful cross-coupling reactions.
Detailed research findings demonstrate the use of Suzuki cross-coupling reactions to link a substituted pyrazine with a benzaldehyde precursor. jst.go.jp In one such synthesis, 3-formylphenylboronic acid is coupled with a substituted 2-chloropyrazine using a palladium catalyst to yield the desired 3-(pyrazin-2-yl)benzaldehyde derivative. jst.go.jp This method is highly regioselective, ensuring the formation of the C-C bond at the intended positions. For instance, the synthesis of 3-(6-Cyclohexyloxypyrazin-2-yl)benzaldehyde (4c) was achieved with a 52% yield. jst.go.jp
Another innovative approach involves the dehydrogenative coupling of β-amino alcohols, catalyzed by earth-abundant manganese pincer complexes, to selectively form 2,5-substituted pyrazines. nih.gov This method represents an atom-economical and environmentally benign route. Furthermore, biocatalytic strategies using transaminases (ATAs) have been employed for the chemo-enzymatic synthesis of substituted pyrazines. d-nb.inforesearchgate.net The enzyme ATA-113 can selectively aminate α-diketones, which then undergo oxidative dimerization to form pyrazines. d-nb.inforesearchgate.net This enzymatic approach allows for the creation of asymmetrically substituted pyrazines that would be difficult to access through traditional chemical synthesis. d-nb.infosemanticscholar.org
Table 1: Regioselective Synthesis of 3-(Pyrazin-2-yl)benzaldehyde Derivatives via Suzuki Coupling jst.go.jp
| Pyrazine Precursor | Boronic Acid Precursor | Product | Yield |
|---|---|---|---|
| 2-Chloro-6-cyclohexyloxypyrazine | 3-Formylphenylboronic acid | 3-(6-Cyclohexyloxypyrazin-2-yl)benzaldehyde (4c) | 52% |
| 2-Chloro-6-((2-(dimethylamino)ethyl)amino)pyrazine | 3-Formylphenylboronic acid | 3-(6-((2-(Dimethylamino)ethyl)amino)pyrazin-2-yl)benzaldehyde (4i) | 74% |
Green Chemistry Approaches for this compound Synthesis
Green chemistry principles, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines. jmaterenvironsci.com These strategies focus on using environmentally benign solvents, renewable starting materials, and catalytic methods to improve sustainability. jmaterenvironsci.com
Biocatalysis stands out as a key green chemistry tool, utilizing enzymes or whole organisms to perform chemical transformations under mild, aqueous conditions. researchgate.net For pyrazine synthesis, enzymes like transaminases, lipases, and dehydrogenases offer high selectivity and efficiency. semanticscholar.orgresearchgate.netrsc.org
A novel biocatalytic method involves the in-situ generation of aminoacetone from L-threonine using L-threonine dehydrogenase, which then dimerizes to form pyrazine structures. researchgate.net This approach integrates biocatalysis with green chemistry principles by operating under environmentally friendly conditions. researchgate.net Another significant advancement is the use of immobilized lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.orgrsc.org This enzymatic method simplifies reaction steps and minimizes the use of hazardous reagents often seen in traditional amide bond formations. rsc.org
Chemo-enzymatic synthesis using transaminases (e.g., ATA-113) provides a powerful route to substituted pyrazines by mediating the key amination of 1,2-diketone precursors. d-nb.infosemanticscholar.org The resulting α-aminoketones undergo oxidative dimerization to yield the final pyrazine product, often with high regioselectivity. d-nb.infosemanticscholar.org This method avoids harsh chemical reagents and allows for the synthesis of complex pyrazines in a more sustainable manner. d-nb.inforesearchgate.net
Table 2: Biocatalytic Synthesis of Symmetrical Pyrazines using Transaminase ATA-113 d-nb.info
| α-Diketone Substrate | Amine Donor | Pyrazine Product | Isolated Yield |
|---|---|---|---|
| 2,3-Butanedione | Isopropylamine | 2,3-Dimethylpyrazine | 81% |
| 2,3-Pentanedione | Isopropylamine | 2-Ethyl-3-methylpyrazine | 75% (as a mixture of regioisomers) |
| 3,4-Hexanedione | Isopropylamine | 2,5-Diethyl-3,6-dimethylpyrazine | 85% |
To further enhance the green credentials of synthesis, metal-free and organocatalytic methods are being explored. These approaches avoid the use of potentially toxic and costly heavy metals. A metal-free cascade strategy has been developed for the synthesis of tetrahydropyrrolo[1,2-a]pyrazines, involving Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction. benthamscience.com This cost-effective and time-efficient process yields complex nitrogenous scaffolds from simple starting materials without the need for a metal catalyst. benthamscience.com
In the realm of photocatalysis, supramolecular nanoassemblies of an AIEE-ICT-active pyrazine derivative (TETPY) have been used as a "metal-free" photoredox system. organic-chemistry.org These nanoassemblies can catalyze the synthesis of various heterocycles, like benzimidazoles, from aldehydes under visible light in an aqueous medium, using air as the oxidant. organic-chemistry.org This highlights a sustainable pathway where a pyrazine-based molecule itself facilitates a green chemical transformation. organic-chemistry.org Organocatalysis has also been applied to pyrazine derivatives through methods like organocatalytic diboration, showcasing non-metal-catalyzed pathways for their functionalization. researchgate.net
Biocatalytic Transformations in Pyrazine Derivative Synthesis
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.comrsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazines.
A key example is the development of a multi-step, machine-assisted flow process for the preparation of pyrazine-2-carboxamide, a related compound. beilstein-journals.orgresearchgate.net The process involves the hydration of pyrazine-2-carbonitrile to the amide using a heterogeneous zirconia catalyst in a packed-bed reactor. beilstein-journals.org This continuous process allows for excellent control over reaction parameters like temperature and residence time, leading to high yields and purity. beilstein-journals.org
The synergy between biocatalysis and flow chemistry has been effectively demonstrated in the synthesis of pyrazinamide derivatives. rsc.orgrsc.org A continuous-flow system using the immobilized enzyme Lipozyme® TL IM was developed, dramatically reducing reaction times from hours to just 20 minutes while operating at a mild temperature of 45 °C in a green solvent. rsc.orgrsc.org This integration of enabling technologies showcases a highly efficient and sustainable approach to the synthesis of pyrazine-based molecules. rsc.orgrsc.org
Table 3: Optimisation of Flow Hydration of Pyrazine-2-carbonitrile beilstein-journals.org
| Solvent | Temperature (°C) | Residence Time (min) | Isolated Yield of Pyrazine-2-carboxamide |
|---|---|---|---|
| Toluene | 180 | 3.2 | 85% |
| Dioxane | 180 | 3.2 | 94% |
| Dioxane | 160 | 6.4 | 96% |
| Acetonitrile | 160 | 6.4 | 92% |
Photochemical Synthesis Routes for Aromatic Aldehydes
Photochemistry, which uses light to initiate chemical reactions, offers unique and powerful pathways for organic synthesis. nih.gov For a molecule like this compound, photochemical methods can be applied to the formation of the aromatic aldehyde moiety.
One innovative approach is the desaturative synthesis of aromatic aldehydes from saturated precursors. d-nb.info This method employs a synergistic triple catalysis system involving an organocatalyst, a photoredox catalyst (like an Iridium complex), and a cobalt catalyst under blue LED irradiation. d-nb.info This process assembles the aromatic aldehyde through a mechanistically distinct desaturation pathway. d-nb.info
Another relevant photochemical route is the selective oxidation of aromatic alcohols to the corresponding aldehydes. rsc.org A magnetic WO₃ZnO/Fe₃O₄ nanocomposite has been used as an efficient and recyclable photocatalyst for the oxidation of benzyl alcohols to benzaldehydes using atmospheric air as the oxidant under visible light. rsc.org This green method avoids harsh chemical oxidants and proceeds at room temperature with short reaction times, offering a potential route to synthesize this compound from 3-(pyrazin-2-yl)benzyl alcohol. rsc.org Aromatic aldehydes themselves can also act as photoinitiators, absorbing light to trigger transformations like pinacol (B44631) coupling or atom transfer radical addition (ATRA). nih.gov
Stereoselective Synthesis and Chiral Induction in Aldehyde Derivatives
While this compound itself is an achiral molecule, it serves as a key starting material or intermediate in the synthesis of chiral derivatives where stereoselectivity is a critical consideration. Asymmetric induction—the preferential formation of one enantiomer or diastereoisomer—is crucial in creating biologically active molecules. wikipedia.org Methodologies for achieving this often involve the reaction of the aldehyde group or the modification of a chiral pyrazine precursor.
One prominent strategy involves the catalytic asymmetric synthesis of complex heterocyclic systems that incorporate a pyrazine ring. For instance, chiral phosphoric acids have been used to catalyze the direct asymmetric intramolecular aza-Friedel–Crafts reaction between N-aminoethylpyrroles and various aldehydes. sci-hub.se This process yields medicinally significant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity. sci-hub.se Similarly, chiral catalysts are employed in the enantioselective dearomatization of pyrazine to produce chiral dihydropyrazines, which are valuable precursors for C-substituted piperazines. nih.gov
Another approach utilizes chiral auxiliaries, where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. The Schöllkopf bislactim ether method, for example, uses a chiral dihydropyrazine (B8608421) derived from an amino acid like (R)-valine. lmaleidykla.ltresearchgate.net This chiral template can be alkylated with high diastereoselectivity and subsequently hydrolyzed to yield enantiomerically pure α-amino acids. lmaleidykla.ltresearchgate.net Such methods could be adapted to introduce chirality in molecules derived from this compound.
Reagent-controlled asymmetric synthesis offers another pathway, where a chiral reagent reacts with an achiral aldehyde to create a new stereocenter. wikipedia.org The development of novel chiral aldehyde catalysts themselves, prepared through methods like atroposelective C-H activation, has also opened new possibilities for inducing chirality in subsequent reactions involving amine activations. nih.gov These advanced strategies highlight the potential for using this compound as a scaffold to build complex, stereochemically defined molecules for pharmaceutical applications. chiralpedia.com
Optimization of Reaction Conditions and Yield Enhancement
The efficient synthesis of this compound and its derivatives hinges on the careful optimization of various reaction parameters. The Suzuki-Miyaura cross-coupling reaction is a common method used to form the crucial carbon-carbon bond between the pyrazine and benzene (B151609) rings. nih.govsioc-journal.cn Optimizing conditions for this and other synthetic steps is essential for maximizing yield, minimizing reaction time, and ensuring product purity. lookchem.com
Catalyst Loading and Ligand Effects in Cross-Coupling
The choice of catalyst and ligand is paramount in palladium-catalyzed cross-coupling reactions. For the synthesis of pyrazine-containing biaryls, palladium complexes are widely used. researchgate.netmdpi.com The catalyst loading—the amount of catalyst relative to the reactants—is a key factor. While higher loadings can increase reaction rates, they also add to the cost and can lead to higher levels of palladium contamination in the final product. chiralpedia.com Research focuses on developing highly active catalytic systems that are effective at low loadings (e.g., in the parts-per-million range). wikipedia.orgnih.gov
Different palladium sources can be used, including Pd(OAc)₂, Pd(PPh₃)₄, and Pd(dppf)Cl₂·CH₂Cl₂. researchgate.netsioc-journal.cnfrontiersin.org The ligand, which binds to the palladium center, plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. Bulky biarylmonophosphine ligands such as BrettPhos and RuPhos have shown broad applicability and high efficiency in C-N cross-coupling reactions, which are often used to prepare substituted amine precursors for pyrazine synthesis. researchgate.net In some Suzuki-Miyaura reactions for synthesizing pyrazine derivatives, a combination of Pd(dppf)Cl₂·CH₂Cl₂ with a suitable base has proven effective, yielding the desired product in high percentages. frontiersin.org The selection of the ligand can influence not only the yield but also the selectivity of the reaction. wikipedia.org
| Catalyst System | Reaction Type | Typical Yield | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂·CH₂Cl₂ / K₂CO₃ | Suzuki Coupling | 88% | frontiersin.org |
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Coupling | 76% | mdpi.com |
| [Pd(C₃H₅)Cl]₂ / Polydentate Phosphine Ligand | Sonogashira Coupling | Good to Excellent | nih.gov |
| Pd(OAc)₂ / PPh₃ | Suzuki Coupling | Moderate to Excellent | researchgate.net |
| Pd₂ (dba)₃ / Xantphos | Buchwald-Hartwig Amination | Screened | frontiersin.org |
Solvent Effects and Reaction Medium Engineering
The choice of solvent is crucial as it can influence reactant solubility, reaction rate, and even the reaction pathway. mdpi.commdpi.com For the Suzuki and other cross-coupling reactions used to synthesize this compound and its analogues, a variety of solvents have been successfully employed.
Commonly used solvents include ethers like 1,4-dioxane and dimethoxyethane (DME), as well as aromatic hydrocarbons like toluene. nih.govsioc-journal.cn Often, a mixture of an organic solvent and water is used, particularly when inorganic bases like potassium carbonate or potassium phosphate are employed. frontiersin.orggoogle.com For example, a mixture of 1,4-dioxane and water is a frequent choice for Suzuki reactions involving pyrazine derivatives. sioc-journal.cnfrontiersin.org The use of aqueous media is also explored for its environmental benefits. researchgate.net The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, directly impacting reaction outcomes. mdpi.com In some cases, microwave-assisted synthesis in solvents like ethanol or even solvent-free conditions has been shown to be effective. chiralpedia.com
| Solvent/Solvent System | Reaction Type | Notes | Reference |
|---|---|---|---|
| 1,4-Dioxane | Suzuki Coupling | Commonly used with microwave irradiation. | sioc-journal.cn |
| DME | Suzuki Coupling | Used with Na₂CO₃ as a base. | nih.gov |
| 1,4-Dioxane / H₂O | Suzuki Coupling | Effective for achieving high yields. | frontiersin.org |
| Toluene / H₂O | Suzuki Coupling | Screened as an alternative solvent system. | frontiersin.org |
| Ethanol (95%) | Suzuki Coupling | A greener solvent option. | researchgate.net |
| Pyridine (B92270) | Condensation | Used as both solvent and base. | google.com |
Temperature and Pressure Optimization
Reaction temperature is a critical parameter that directly influences reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of unwanted byproducts. For the synthesis of pyrazine derivatives via cross-coupling, temperatures typically range from room temperature to elevated temperatures, often achieved through conventional heating (reflux) or microwave irradiation. nih.govfrontiersin.org
Microwave-assisted synthesis has become a popular technique, as it can significantly reduce reaction times by rapidly heating the reaction mixture to high temperatures (e.g., 100-120°C). chiralpedia.comsioc-journal.cn This also implies that reactions are often run under increased pressure within the sealed microwave vessel. For instance, the Suzuki coupling to form a pyrazinyl-benzaldehyde intermediate has been successfully performed at 120°C for just 10 minutes under microwave conditions. sioc-journal.cn Other procedures report heating at 80-100°C for several hours. nih.govfrontiersin.org The optimal temperature depends on the specific substrates, catalyst system, and solvent used. Optimization involves finding a balance that maximizes the conversion to the desired product while minimizing degradation and side reactions.
Reaction Time and Kinetic Studies
The duration of a reaction is another key variable that must be optimized for process efficiency. Reaction times for the synthesis of this compound analogues can vary widely, from a few minutes to over 24 hours. sioc-journal.cn As noted previously, microwave-assisted reactions are often complete in a much shorter timeframe (10-60 minutes) compared to conventional heating methods, which might require 3 to 24 hours to reach completion. nih.govsioc-journal.cnfrontiersin.org
Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. This ensures that the reaction is stopped once the starting material has been consumed and before significant product degradation or side-product formation occurs. While detailed kinetic studies for the specific synthesis of this compound are not widely published, the reported reaction times in various synthetic procedures represent the outcomes of such optimization efforts. nih.govsioc-journal.cnfrontiersin.orggoogle.com
Purification and Isolation Methodologies
After the reaction is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalyst residues, and byproducts. Standard laboratory techniques are employed for the purification of this compound and its derivatives.
The typical workup procedure begins with an extraction step, where the reaction mixture is partitioned between an organic solvent (like dichloromethane (B109758) or ethyl acetate) and an aqueous solution to remove inorganic salts and water-soluble impurities. google.com The organic layer is then dried, often with anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.
Further purification is most commonly achieved using column chromatography on silica (B1680970) gel. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the target compound from impurities. In some cases, the product may crystallize from the crude mixture or during chromatography, allowing for purification by filtration or recrystallization from an appropriate solvent like ethanol. nih.gov For high-purity requirements, especially in later stages of pharmaceutical synthesis, preparative HPLC may be employed. nih.gov
Reactivity and Derivatization of 3 Pyrazin 2 Ylbenzaldehyde
Reactions at the Aldehyde Functional Group
The aldehyde group in 3-Pyrazin-2-ylbenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. The presence of the pyrazine (B50134) ring influences the reactivity of the aldehyde, but the fundamental reaction mechanisms are characteristic of aromatic aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. cymitquimica.comcymitquimica.com This fundamental reaction proceeds via the addition of the nucleophile to the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.
A prominent example of this reaction type is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). The reaction of this compound with a Grignard reagent, for instance, would yield a secondary alcohol, where the 'R' group from the Grignard reagent has formed a new carbon-carbon bond.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Intermediate Product | Final Product | Product Class |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(3-(Pyrazin-2-yl)phenyl)ethanol | Secondary Alcohol |
Oxidation Reactions leading to Carboxylic Acids
Aldehydes are readily oxidized to carboxylic acids, and this compound is no exception. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents such as Jones reagent (CrO₃ in aqueous acid) are effective for this conversion. researchgate.netgoogle.com The reaction involves the oxidation of the aldehyde's formyl group to a carboxyl group. The product of this reaction is 3-pyrazin-2-ylbenzoic acid, a valuable intermediate for further functionalization, for instance, in the synthesis of amides or esters. A related synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid from its corresponding aldehyde highlights the general applicability of this transformation for heteroaromatic aldehydes. sci-hub.se
Table 2: Oxidation of this compound
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 3-Pyrazin-2-ylbenzoic acid | Basic, followed by acidic workup |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 3-Pyrazin-2-ylbenzoic acid | Acetone, room temperature |
Reduction Reactions to Alcohols and Amines
The aldehyde group can be reduced to either a primary alcohol or an amine, depending on the reagents and reaction conditions employed.
Reduction to Alcohols: The reduction of this compound to the corresponding primary alcohol, (3-(pyrazin-2-yl)phenyl)methanol, is a straightforward transformation. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for reducing aldehydes and ketones and is effective for this purpose. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, followed by an aqueous workup. The resulting primary alcohol is itself a useful synthetic intermediate.
Reduction to Amines (Reductive Amination): Reductive amination is a powerful method for forming C-N bonds and converting aldehydes into amines in a single procedural step. acsgcipr.org The reaction involves the initial formation of an imine or iminium ion intermediate by reacting this compound with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.com This intermediate is then reduced in situ to the corresponding amine. acsgcipr.orglibretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine over the starting aldehyde. masterorganicchemistry.comalfa-chemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Ni, Pd/C) is another effective method. nih.gov This process allows for the synthesis of primary, secondary, or tertiary amines depending on the amine nucleophile used.
Table 3: Reduction Products of this compound
| Reaction Type | Reagent(s) | Product | Product Class |
|---|---|---|---|
| Alcohol Reduction | Sodium Borohydride (NaBH₄) | (3-(Pyrazin-2-yl)phenyl)methanol | Primary Alcohol |
| Reductive Amination | Ammonia (NH₃), NaBH₃CN | (3-(Pyrazin-2-yl)phenyl)methanamine | Primary Amine |
Condensation Reactions with Nitrogen-Containing Nucleophiles
This compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine (B178648), to form compounds containing a carbon-nitrogen double bond (C=N). cymitquimica.com These reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. chemistryviews.org
The reaction of this compound with a primary amine (R-NH₂) yields an imine, commonly known as a Schiff base. science.govuobabylon.edu.iq This reaction is generally catalyzed by a small amount of acid and is reversible. chemistryviews.org The formation of Schiff bases is a versatile method for creating new C=N bonds and is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. nih.govnih.gov The properties of the resulting imine can be tuned by varying the substituent 'R' on the primary amine.
Table 4: Synthesis of Schiff Bases from this compound
| Primary Amine | Schiff Base Product Name |
|---|---|
| Aniline | N-((3-(Pyrazin-2-yl)phenyl)methylene)aniline |
| Benzylamine | N-((3-(Pyrazin-2-yl)phenyl)methylene)-1-phenylmethanamine |
Hydrazones: When this compound is treated with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine), a hydrazone is formed. rsc.orgminarjournal.com Hydrazones are a class of compounds characterized by the R₁R₂C=NNH₂ structure and are valuable intermediates in organic synthesis. derpharmachemica.com For example, they are key intermediates in the Wolff-Kishner reduction, which can be used to deoxygenate the original carbonyl group completely.
Oximes: The condensation reaction between this compound and hydroxylamine (NH₂OH) produces an oxime. asianpubs.org Oximes exist as E and Z isomers due to the C=N double bond. These compounds are often crystalline solids, making them useful for the purification and characterization of aldehydes. asianpubs.org Furthermore, oximes are synthetically versatile and can be rearranged to form amides (a reaction known as the Beckmann rearrangement) or reduced to primary amines. nih.gov
Table 5: Hydrazone and Oxime Derivatives
| Reagent | Derivative Formed | General Structure |
|---|---|---|
| Hydrazine (H₂N-NH₂) | This compound hydrazone | Ar-CH=N-NH₂ |
| Phenylhydrazine (C₆H₅NHNH₂) | This compound phenylhydrazone | Ar-CH=N-NHC₆H₅ |
| Hydroxylamine (NH₂OH) | This compound oxime | Ar-CH=N-OH |
(where Ar = 3-Pyrazin-2-ylphenyl)
Imine Formation (Schiff Bases)
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The aldehyde functional group of this compound is a prime site for olefination reactions, which are fundamental for carbon-carbon double bond formation. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods to convert aldehydes into alkenes. nrochemistry.comorganic-chemistry.org
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.orgtotal-synthesis.comdalalinstitute.com The ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate. total-synthesis.com This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.com The stereochemical outcome depends on the nature of the ylide; unstabilized ylides generally yield (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. dalalinstitute.com
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com These carbanions, generated by deprotonating a phosphonate ester, are generally more nucleophilic than the corresponding Wittig ylides. nrochemistry.com A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene, especially with aromatic aldehydes. wikipedia.orgalfa-chemistry.com Furthermore, the byproduct is a water-soluble phosphate (B84403) ester, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide. organic-chemistry.org
Given that this compound is an aromatic aldehyde, it is an ideal substrate for these transformations, yielding various stilbene-like derivatives where the pyrazinylphenyl moiety is connected to a new substituent via a double bond.
Table 1: Representative Olefination Reactions of this compound
| Reaction Type | Reagent Example | Base | Expected Product Structure | Expected Stereochemistry |
|---|---|---|---|---|
| Wittig (stabilized) | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | Predominantly (E) |
Aldol (B89426) and Knoevenagel Condensations
The electrophilic nature of the aldehyde group in this compound also makes it a suitable partner in condensation reactions, such as the Aldol and Knoevenagel condensations. These reactions are essential for forming new carbon-carbon bonds and synthesizing α,β-unsaturated systems. iitk.ac.inmasterorganicchemistry.com
The Aldol condensation involves the reaction of an enolate ion (from an aldehyde or ketone) with a carbonyl compound. masterorganicchemistry.com In a "crossed" or "mixed" aldol condensation, an enolate attacks a different carbonyl compound. iitk.ac.in Since this compound has no α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic acceptor. When reacted with an enolizable ketone or aldehyde in the presence of a base, it would form a β-hydroxy carbonyl compound, which typically undergoes dehydration upon heating to yield a conjugated enone. masterorganicchemistry.commagritek.com
The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., malononitrile, ethyl acetoacetate), catalyzed by a weak base like piperidine. bas.bgscielo.br The reaction proceeds via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by a dehydration step to produce a stable, conjugated alkene. scielo.br This reaction is highly efficient for aromatic aldehydes and is a cornerstone for the synthesis of diverse functional molecules. researchgate.net
Table 2: Representative Condensation Reaction of this compound
| Reaction Type | Reagent Example | Catalyst Example | Expected Product Structure |
|---|
Reactions at the Pyrazine Ring
The pyrazine ring in this compound is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character makes it susceptible to nucleophilic attack and influences the reactivity of the attached phenyl ring.
Electrophilic Aromatic Substitution (if applicable under specific conditions)
Electrophilic Aromatic Substitution (EAS) on the pyrazine ring itself is generally not feasible due to its strong electron-deficient nature, which deactivates it towards attack by electrophiles. However, the reaction can occur on the appended benzaldehyde (B42025) ring. The reactivity of this ring is governed by two attached substituents: the pyrazin-2-yl group and the formyl (-CHO) group.
Both the pyrazine ring (acting as a heteroaryl substituent) and the aldehyde group are electron-withdrawing and deactivating towards EAS. They both direct incoming electrophiles to the meta position. In this compound, the substituents are at positions 1 and 3 of the phenyl ring.
The aldehyde group at C1 directs incoming electrophiles to C5.
The pyrazin-2-yl group at C3 directs incoming electrophiles to C5.
Therefore, any electrophilic substitution would be strongly directed to the C5 position of the phenyl ring. However, due to the presence of two deactivating groups, the reaction would require harsh conditions to proceed.
Nucleophilic Aromatic Substitution on Activated Pyrazines
The electron-deficient pyrazine ring is inherently activated for Nucleophilic Aromatic Substitution (SNA), provided a suitable leaving group (such as a halogen) is present on the ring. The regioselectivity of this substitution is influenced by other substituents on the pyrazine ring.
Studies on 2-substituted 3,5-dichloropyrazines have shown that the electronic nature of the substituent at the 2-position dictates the site of nucleophilic attack. nih.govacs.orgacs.org
An electron-donating group (EDG) at the 2-position directs nucleophilic attack to the 3-position. acs.org
An electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack to the 5-position. acs.orgacs.orgresearchgate.net
The 3-formylphenyl group in this compound is an EWG. Therefore, if a leaving group were present on the pyrazine ring at the 5- or 6-position (equivalent to 3-position in some nomenclatures), nucleophilic attack by species such as amines or alkoxides would preferentially occur at the 5-position. acs.orgacs.org This principle allows for the regioselective functionalization of the pyrazine core.
N-Oxidation Reactions
The lone pairs of electrons on the two nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. google.comgoogle.com The resulting pyrazine N-oxide exhibits altered chemical reactivity. N-oxidation increases the electron density of the ring carbons, making them more susceptible to electrophilic attack and can also facilitate certain nucleophilic substitution reactions. google.com
For this compound, oxidation could potentially yield a mono-N-oxide at either nitrogen or a di-N-oxide, depending on the stoichiometry and reaction conditions. Patent literature details the direct arylation of pyridine (B92270) N-oxides and the synthesis of 2-arylpyrazine N-oxides, demonstrating the viability of this transformation on related heterocyclic systems. google.com
Metal Coordination and Ligand Chemistry
Pyrazine and its derivatives are well-known ligands in coordination chemistry. nih.gov The two nitrogen atoms, with their available lone pairs, can donate electron density to a metal center, acting as Lewis bases. This compound is explicitly noted as a ligand for functional metal complexes. ambeed.com
The pyrazine moiety can coordinate to a metal ion in several ways:
Monodentate: One nitrogen atom binds to a single metal center.
Bidentate (Chelating): Both nitrogen atoms bind to the same metal center. This is less common for pyrazine compared to heterocycles like bipyridine.
Bidentate (Bridging): This is the most common coordination mode for pyrazine. Each nitrogen atom binds to a different metal center, allowing the ligand to act as a bridge, linking metal ions into multinuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). mdpi.com
The formation of such complexes can significantly alter the electronic and photophysical properties of the this compound molecule. scbt.com
Reactions at the Phenyl Ring
The phenyl ring of this compound, while part of a more complex aromatic system, can undergo reactions typical of substituted benzenes. The electronic nature of the pyrazinyl and formyl substituents significantly influences the regioselectivity and rate of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. uomustansiriyah.edu.iqdalalinstitute.com In this compound, the pyrazine ring and the aldehyde group both act as deactivating groups, making the phenyl ring less reactive towards electrophiles than benzene (B151609) itself. The aldehyde group is a meta-director, while the pyrazinyl group's directing influence is more complex.
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitronium ion (NO₂⁺), the active electrophile, will preferentially attack positions meta to the strongly deactivating aldehyde group. masterorganicchemistry.com The pyrazinyl group also directs meta, reinforcing this regioselectivity.
Halogenation: Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to generate a sufficiently strong electrophile. libretexts.org Similar to nitration, the substitution pattern is expected to be directed to the positions meta to the aldehyde group. The regioselectivity of electrophilic substitution on similar heterocyclic-substituted phenyl rings is a well-established principle. stackexchange.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Expected Major Product(s) |
| HNO₃/H₂SO₄ | 3-(Pyrazin-2-yl)-5-nitrobenzaldehyde |
| Br₂/FeBr₃ | 3-Bromo-5-(pyrazin-2-yl)benzaldehyde |
| Cl₂/AlCl₃ | 3-Chloro-5-(pyrazin-2-yl)benzaldehyde |
This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents.
Once substituents are introduced onto the phenyl ring via electrophilic substitution, they can be further transformed into other functional groups, a process known as functional group interconversion (FGI). ub.edufiveable.meimperial.ac.ukscribd.com These transformations significantly expand the synthetic utility of the this compound scaffold.
For instance, a nitro group introduced via nitration can be reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a handle for a wide array of subsequent reactions, such as diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of other substituents.
Similarly, a halogen atom can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds, further elaborating the molecular structure.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. growingscience.combeilstein-journals.orgorganic-chemistry.orge-bookshelf.de The aldehyde functionality of this compound makes it an ideal component for various MCRs.
This compound can participate in a variety of MCRs to generate diverse and complex heterocyclic systems. For example, it can be employed in reactions like the Biginelli or Hantzsch pyridine synthesis, where the aldehyde condenses with other components to form the core heterocyclic ring. The pyrazine moiety remains as a substituent on the newly formed ring system, leading to novel molecular architectures with potential biological activity. ikm.org.my The use of aldehydes in the synthesis of pyranopyrazoles through four-component reactions is a well-documented strategy. growingscience.com
A notable example is the potential use of this compound in the Petasis reaction, a three-component reaction of an amine, a boronic acid, and an aldehyde, to produce substituted amines. beilstein-journals.org This could lead to the synthesis of novel pyrazine-based compounds with applications in medicinal chemistry. beilstein-journals.org
The amenability of this compound to participate in MCRs makes it a valuable building block for combinatorial chemistry and the synthesis of compound libraries. openstax.orgajprd.com By systematically varying the other components in a multi-component reaction, a large number of structurally related compounds can be rapidly synthesized. This approach is highly efficient for the discovery of new lead compounds in drug discovery programs. ajprd.com
Two primary methods in combinatorial chemistry are parallel synthesis and split-mix synthesis. openstax.orgajprd.com In parallel synthesis, different reactions are carried out in separate vessels, often on a microscale using robotic systems. In the split-mix approach, a resin is divided, reacted with different building blocks, and then recombined, leading to a vast number of compounds in a combinatorial fashion. ajprd.com The reactivity of the aldehyde group in this compound allows for its incorporation into such automated and high-throughput synthetic workflows.
Advanced Applications and Research Directions
Medicinal Chemistry and Pharmaceutical Research
In the realm of pharmaceutical development, 3-pyrazin-2-ylbenzaldehyde is a key intermediate for synthesizing novel compounds with potential therapeutic applications. chemimpex.comchemimpex.com Researchers leverage its structure to develop molecules aimed at treating a range of conditions, including cancer, inflammation, and neurological disorders. chemimpex.com The pyrazine (B50134) motif is a significant heterocyclic scaffold found in numerous biologically active molecules. arkat-usa.org
The chemical reactivity of this compound allows it to be a foundational component in the synthesis of diverse pyrazine derivatives. chemimpex.com Its ability to undergo reactions like condensation and cross-coupling facilitates the construction of complex molecules designed to interact with specific biological targets. chemimpex.com
The pyrazine core is a prominent feature in many compounds investigated for their anti-cancer properties. arkat-usa.org Derivatives of this compound have been synthesized and evaluated for their potential as cytotoxic agents against various cancer cell lines.
One area of research involves the development of pan-Pim kinase inhibitors. jst.go.jp Pim kinases are a family of serine/threonine kinases that are considered potential targets for cancer therapy. jst.go.jp A series of 5-benzylidenethiazolidine-2,4-dione derivatives were synthesized, where the introduction of a pyrazinyl group at the 5-position of the benzene (B151609) ring significantly improved inhibitory activity. jst.go.jp These compounds demonstrated anti-proliferative effects against several leukemia cell lines. jst.go.jp The most potent compound, 5i , which incorporates an aminoalkyl substituted pyrazine, showed an EC₅₀ value of 0.8 µM in the MV4-11 cell line. jst.go.jp
| Compound | K562 (EC₅₀ µM) | MV4-11 (EC₅₀ µM) | Jurkat (EC₅₀ µM) |
|---|---|---|---|
| 5d | >10 | >10 | >10 |
| 5e | 4.1 | 2.2 | 8.4 |
| 5h | >10 | >10 | >10 |
| 5i | 4.4 | 0.8 | 8.7 |
Another strategy involves creating hybrid molecules, such as benzimidazole-pyrazine and benzoxazole-pyrazine derivatives. arkat-usa.org These compounds have been synthesized and screened for in vitro cytotoxicity against human cancer cell lines including MCF-7 (breast), A-549 (lung), A-375 (melanoma), and DU-145 (prostate). arkat-usa.org
Furthermore, novel series of 3-substituted pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and tested for their cytotoxic activity against A549, MCF-7, K562, and Hela cancer cell lines, with all compounds showing good biological profiles. ikm.org.my Research into imidazo[1,2-a]pyrazine-naphthalimide conjugates has identified potent anticancer candidates. acs.org Compound 8eb was particularly effective, showing a mean inhibitory growth concentration (GI₅₀) of 2.61 μM across a 60-cell line screen and exhibiting selective antiproliferative activity against leukemia, colon, melanoma, prostate, and breast cancer subpanels. acs.org
Inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an attractive target in tumors like gliomas and acute myeloid leukemia, have also been developed from pyrazine scaffolds. nih.gov A series of 3-pyrazine-2-yl-oxazolidin-2-ones were designed and synthesized, proving effective at suppressing the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) in cells with IDH1 mutations. nih.gov
Derivatives of this compound are also explored for their anti-inflammatory potential. chemimpex.comchemimpex.com Inflammation involves pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). ikm.org.my A novel series of 3-substituted pyrido[2,3-b]pyrazine derivatives were synthesized and screened for their ability to inhibit these cytokines. ikm.org.my Several of the synthesized compounds demonstrated notable inhibition of LPS-induced TNF-α and IL-6 secretion in RAW 264.7 cells. ikm.org.my
| Compound | LPS-induced TNF-α Secretion (pg/mL) | LPS-induced IL-6 Secretion (pg/mL) |
|---|---|---|
| 7a | 79 ± 1.2 | 59.5 ± 2.1 |
| 7b | 98.5 ± 1.6 | 77 ± 2.1 |
| 7d | 95.5 ± 2.1 | 89 ± 2.4 |
| 9a | 92.4 ± 1.9 | 65.4 ± 2.1 |
| 9c | 88.9 ± 1.2 | 74 ± 1.9 |
The pyrazine scaffold itself is recognized for its potential in developing anti-inflammatory agents. arkat-usa.org
The broad biological activity of pyrazine derivatives extends to antimicrobial and antiviral applications. arkat-usa.org Research has led to the synthesis of novel pyrazine-2-carboxylic acid derivatives of piperazines, which were evaluated for antimicrobial properties. rjpbcs.com Among the synthesized compounds, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed the highest antimicrobial activity. rjpbcs.com Additionally, other synthetic efforts focusing on pyrazino[2,3-e] chemimpex.comikm.org.myoxazepines and pyrazino[2,3-e] chemimpex.comikm.org.mydiazepines have yielded compounds with good to excellent antimicrobial results. ekb.eg The general pyrazine scaffold is often incorporated into molecules designed for antimicrobial and antiviral effects. arkat-usa.org
This compound is utilized as an intermediate in the synthesis of pharmaceuticals aimed at targeting neurological disorders. chemimpex.com A significant challenge in developing drugs for brain-related conditions is the ability of a compound to cross the blood-brain barrier (BBB). In a study on inhibitors for mutant IDH1, which is relevant for brain cancers like gliomas, a synthesized 3-pyrazine-2-yl-oxazolidin-2-one derivative, 3g , was identified as having a good ability to penetrate the BBB in a parallel artificial membrane permeation assay (PAMPA-BBB). nih.gov This finding highlights the potential of such derivatives as lead compounds for treating neurological diseases. nih.gov
The therapeutic potential of derivatives from this compound is rooted in their ability to interact with specific biological targets.
Protein Kinase Inhibition : Derivatives have been developed as potent inhibitors of Pim kinases and are explored as potential BRAF inhibitors, both of which are crucial targets in cancer signaling pathways. arkat-usa.orgjst.go.jp
Enzyme Inhibition : A series of 3-pyrazine-2-yl-oxazolidin-2-ones act as allosteric inhibitors of mutant IDH1, an enzyme implicated in the progression of certain cancers. nih.gov
Cytokine Modulation : Pyrido[2,3-b]pyrazine derivatives have been shown to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6. ikm.org.my
Interaction with Cancer-Related Proteins : In silico studies revealed that certain pyrido[2,3-b]pyrazine derivatives, such as 7b and 7e , could bind strongly to the active site of the KRAS protein, a key oncogene. ikm.org.my
Nucleic Acid Interaction : Naphthalimide-imidazopyrazine conjugates have been designed to target and stabilize G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc, thereby inhibiting gene transcription. acs.org
Agents for Neurological Disorders
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Materials Science and Engineering
In materials science, this compound is recognized as a versatile building block for creating new materials with tailored properties. chemimpex.com Its aromatic character, combined with the reactive aldehyde and the coordinating pyrazine nitrogens, allows for its use in the synthesis of polymers, dyes, and complex supramolecular structures.
The unique aromatic structure of this compound contributes to its application in the development of advanced polymers and dyes. chemimpex.comchemimpex.com The pyrazine ring, being an electron-deficient system, can influence the electronic properties of a larger macromolecule, which is a desirable trait for functional dyes. The aldehyde group provides a reactive site for polymerization reactions or for covalently attaching the molecule to a polymer backbone. chemimpex.com
The covalent attachment of dyes to polymers can be achieved through several methods, including the polymerization of colored monomers or the polymer-analogous attachment of a dye molecule to a pre-existing polymer. mdpi.com By incorporating this compound or its derivatives as a monomer in a polymerization reaction (e.g., through condensation reactions), new polymeric materials can be synthesized. These materials may exhibit enhanced thermal stability or specific optical properties due to the integration of the pyrazinylphenyl moiety into the polymer chain. chemimpex.com
Functional materials are designed to possess specific properties that can be controlled or "tuned" by external stimuli or by precise chemical design. The development of π-conjugated functional materials is a significant area of research, with applications in electronics and optics. researchgate.net The structure of this compound is well-suited for creating such materials.
The combination of the electron-rich phenyl ring and the electron-deficient pyrazine ring creates an intramolecular donor-acceptor character. When incorporated into a larger conjugated system, this can lead to materials with interesting photophysical properties, such as fluorescence. acs.org The properties of these materials can be tuned by:
Structural Modification: Adding electron-donating or electron-withdrawing groups to the phenyl ring to modulate the electronic energy levels. acs.org
Chemical Reaction: The aldehyde group can be used in reactions like the Horner-Wadsworth-Emmons reaction to extend the π-conjugated system, which typically results in a bathochromic (red) shift in the material's absorption and emission spectra. acs.org
Metal Coordination: The nitrogen atoms of the pyrazine ring can coordinate with metal ions, which can significantly alter the electronic and photophysical properties of the resulting material.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. A key application of this field is the creation of coordination polymers or metal-organic frameworks (MOFs), where metal ions are linked by organic molecules (ligands). The pyrazine moiety is a classic ligand in this field because its two nitrogen atoms can bridge metal centers, facilitating the formation of extended networks. rsc.orgresearchgate.net
Using pyrazine-based ligands like pyrazine-2,5-dicarboxylic acid, researchers have synthesized coordination polymers with alkaline-earth metals (Ca, Sr, Ba) that form porous, three-dimensional structures. rsc.org These materials can feature one-dimensional channels capable of hosting guest molecules like water. rsc.org Similarly, pyrazine carboxylic acids have been used to construct novel nickel(II) coordination polymers. researchgate.net The aldehyde group on this compound adds another dimension of functionality, potentially participating in post-synthesis modification or influencing the packing of the supramolecular structure through dipole-dipole interactions. The combination of the coordinating pyrazine unit and the functional benzaldehyde (B42025) group makes this compound a promising candidate for designing multi-functional coordination polymers with applications in catalysis, sensing, or gas storage. unipd.it
Table 3: Examples of Pyrazine-Based Coordination Polymers
| Metal Ion(s) | Pyrazine-Based Ligand | Co-ligand(s) | Resulting Structure/Dimensionality | Reference |
| Ca, Sr, Ba | Pyrazine-2,5-dicarboxylic acid | Water | 3D porous compounds with 1D channels | rsc.org |
| Ni(II) | A rigid pyrazine carboxylic acid | 4,4′-bipyridine, dib | 1D, 2D, and 3D polymers | researchgate.net |
| Cu(I) | Chloro-substituted pyrazin-2-amine | Bromide | 1D and 2D coordination polymers | mdpi.com |
| Zn(II) | Pyrazine | 1,4-dihydro-5,6-dicyano-2,3-pyrazinedione | 1D chains linked by hydrogen bonds | mdpi.com |
| Ca(II) | Pyrazine-2-carboxylate | Benzene-1,3,5-tricarboxylate | 2D double-layered network | researchgate.net |
Optoelectronic Materials and Sensors
The pyrazine moiety, being a π-deficient aromatic heterocycle, makes this compound and its derivatives of significant interest for applications in optoelectronics and chemical sensing. researchgate.net The electron-withdrawing nature of the pyrazine ring facilitates the formation of materials with intramolecular charge transfer (ICT) properties, which are fundamental to luminescence and electroluminescence. researchgate.net
Research in materials science explores the use of this compound in creating novel polymers and dyes. chemimpex.comchemimpex.com The compound's aromatic character and reactivity allow it to be incorporated into larger conjugated systems. These systems are investigated for their potential use in:
Organic Light-Emitting Diodes (OLEDs): Pyrazine-containing compounds can act as the electron-attracting component in push-pull architectures, which are crucial for developing efficient emissive layers in OLEDs. researchgate.net
Fluorescent Sensors: The nitrogen atoms in the pyrazine ring possess lone electron pairs, enabling them to act as effective and stable complexing agents or as bases that can be protonated. researchgate.net This property is harnessed to design fluorescent chemosensors. For instance, coordination polymers incorporating pyrazine-like structures have been shown to detect specific metal ions, anions, or small molecules through changes in their luminescence. rsc.org While specific sensor models based solely on this compound are a niche area of research, its structural motifs are relevant to the development of sensors for amines and other nitrogenous compounds. nih.gov
The development of new luminescent materials is a focal point of research, with pyrazine derivatives being investigated for their utility in biological microscopy and other optoelectronic devices. researchgate.net
Agricultural Chemistry Research
In agricultural science, this compound is recognized as a key intermediate for synthesizing new agrochemicals. chemimpex.com Its structural framework serves as a scaffold in the development of compounds aimed at crop protection.
The compound is utilized in the formulation of agrochemicals, contributing to the creation of effective pesticides and herbicides. chemimpex.com The strategy in modern agrochemical development focuses on creating selective and environmentally benign pesticides with novel modes ofaction. nih.gov The pyrazine ring is a component of various biologically active molecules, and by modifying the structure of this compound, researchers can synthesize a library of new potential agrochemicals. These derivatives are then screened for their efficacy against various pests and weeds.
While specific commercial pesticides or herbicides derived directly from this compound are not widely documented in publicly available literature, its role as a versatile building block is acknowledged by chemical suppliers catering to the agricultural research sector. chemimpex.comchemimpex.com The development process involves creating derivatives that target specific biological pathways in insects, fungi, or plants, such as inhibiting enzymes like acetolactate synthase or protoporphyrinogen (B1215707) oxidase. nih.gov The pyrazine chemical family includes various compounds used as fungicides and insecticides. fao.org
Catalysis and Reagent Development
The reactivity of this compound makes it a valuable precursor in the synthesis of specialized ligands for catalysis and as a reagent in various chemical reactions.
The nitrogen atoms of the pyrazine ring can act as stable complexing agents for metal ions. researchgate.net This makes this compound a suitable starting material for designing multidentate ligands used in coordination chemistry and catalysis. By chemically modifying the aldehyde group, the pyrazine moiety can be incorporated into more complex structures capable of chelating to metal centers. For example, related pyrazine-containing structures have been used to create ligands for copper(II) complexes. researchgate.net These catalytic systems are explored for various organic transformations. The development of novel ruthenium(II) arene complexes with different ligands for transfer hydrogenation is an active area of research, demonstrating the importance of ligand design in modern catalysis. rsc.org
This compound is a versatile reagent that participates in a range of organic reactions, primarily leveraging the reactivity of its aldehyde functional group and the aromatic rings. chemimpex.comchemimpex.com Its ability to undergo condensation and cross-coupling reactions makes it a valuable building block in synthetic chemistry. chemimpex.comchemimpex.com
A notable application is in the synthesis of biologically active molecules, such as pan-Pim kinase inhibitors for cancer therapy. In one synthetic pathway, this compound is utilized in a Knoevenagel condensation reaction with thiazolidine-2,4-dione to form the core structure of the inhibitor. This demonstrates its utility in creating complex heterocyclic systems. jst.go.jp Furthermore, the pyrazinylphenyl moiety itself can be constructed via a Suzuki cross-coupling reaction, where a boronic acid derivative of a benzaldehyde is coupled with a halopyrazine. jst.go.jp
Table 1: Key Organic Reactions Involving this compound
| Reaction Type | Reagent(s) | Product Type | Application | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Thiazolidine-2,4-dione | 5-(3-(Pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione | Synthesis of Pim kinase inhibitors | jst.go.jp |
| Suzuki Cross-Coupling | (Used as a product of this reaction) | This compound | Synthesis of the core building block | jst.go.jp |
| General Condensation | Amines, active methylene (B1212753) compounds | Schiff bases, substituted alkenes | Intermediate synthesis | chemimpex.com |
This compound as a Precursor for Catalytic Ligands
Computational Chemistry and Theoretical Studies
Computational chemistry provides valuable insights into the structural and electronic properties of molecules like this compound, helping to predict its reactivity and potential applications. qmul.ac.uk Theoretical studies can determine properties such as molecular geometry, electronic structure, and potential energy surfaces, which are crucial for understanding reaction mechanisms. qmul.ac.uk
For this compound, computational methods are used to predict various physicochemical properties. These theoretical calculations complement experimental data and guide synthetic efforts. For example, properties like the molecule's predicted collision cross section (CCS) with different adducts have been calculated using advanced computational models. uni.lu These values are useful in analytical techniques like ion mobility-mass spectrometry.
Electronic structure analyses, such as calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help rationalize the compound's behavior in optoelectronic materials and its reactivity in chemical transformations. researchgate.netmdpi.com
Table 2: Selected Computed Properties of this compound
| Property | Value | Method/Source | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₈N₂O | - | nih.gov |
| Molecular Weight | 184.19 g/mol | - | nih.gov |
| Monoisotopic Mass | 184.063662883 Da | Computed by PubChem | nih.gov |
| IUPAC Name | This compound | - | nih.gov |
| InChIKey | CLHDOSZCXSKSSD-UHFFFAOYSA-N | - | nih.gov |
| Predicted XLogP | 0.9 | Predicted | uni.lu |
| Predicted CCS ([M+H]⁺) | 137.2 Ų | Predicted using CCSbase | uni.lu |
| Predicted CCS ([M+Na]⁺) | 146.5 Ų | Predicted using CCSbase | uni.lu |
These theoretical studies are integral to modern chemical research, enabling a deeper understanding of molecular properties and accelerating the discovery of new applications. mdpi.comescholarship.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiazolidine-2,4-dione |
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal computational techniques for predicting the interaction between a small molecule (ligand), such as a derivative of this compound, and a macromolecular target, typically a protein. This approach is fundamental in drug discovery for screening virtual libraries of compounds and understanding their potential binding modes and affinities, thereby guiding the synthesis of more potent and selective drug candidates. nih.govjournaljpri.com
Research into derivatives of this compound has utilized these methods to explore their therapeutic potential. For instance, a series of 5-(3-(Pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated as inhibitors of pan-Pim kinases, which are implicated in cancer. jst.go.jp Molecular docking studies were instrumental in rationalizing the structure-activity relationships (SAR) observed. The docking models suggested that introducing a hydroxyl group on the benzaldehyde ring could form crucial hydrogen bonds with the kinase's active site, an insight that led to derivatives with significantly improved inhibitory potency. jst.go.jp
The most potent compound from this series, compound 5i , demonstrated high selectivity for Pim kinases over a panel of 14 other kinases. jst.go.jp This selectivity is a critical attribute for a drug candidate, as it minimizes off-target effects. The compound also showed potent anti-proliferative activity against leukemia cell lines, with an EC₅₀ value of 0.8 µM in the MV4-11 cell line. jst.go.jp Such findings, supported by molecular docking, underscore the power of computational modeling in designing targeted therapies based on the this compound scaffold.
| Compound | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | MV4-11 EC₅₀ (µM) | K562 EC₅₀ (µM) | HEL EC₅₀ (µM) |
|---|---|---|---|---|---|---|
| 5a | <1.9 | 150 | <1.9 | >10 | >10 | >10 |
| 5e | <1.9 | 4.7 | <1.9 | 1.5 | 2.5 | 1.7 |
| 5i | <1.9 | 2.8 | <1.9 | 0.8 | 1.5 | 1.1 |
*Value is lower than the assay determination limit.
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and selectivity. rsc.orgresearchgate.net These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and other molecular properties that are difficult to measure experimentally. frontiersin.org
For pyrazine-containing compounds, DFT methods like B3LYP are used to model their structure and predict their chemical behavior. frontiersin.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity and softness of the molecule. frontiersin.org
In studies of related pyrazine-containing molecules, such as sulfaclozine (B1681779) metal complexes, DFT calculations have been used to analyze these parameters. The results indicated that the coordination of a metal ion significantly alters the electronic properties of the ligand, influencing its reactivity. frontiersin.org For this compound, such calculations would reveal the most electron-rich and electron-poor sites, predicting its susceptibility to nucleophilic or electrophilic attack. The aldehyde group is an electron-withdrawing group, influencing the electronic properties of the benzene ring, while the pyrazinyl group also has distinct electronic effects. Quantum chemical calculations can precisely quantify these effects, predicting the regioselectivity of reactions like electrophilic aromatic substitution or nucleophilic addition to the carbonyl group. beilstein-journals.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Chemical Hardness (η) |
|---|---|---|---|---|
| Sulfaclozine (SCZ) | -6.14 | -1.65 | 4.49 | 2.24 |
| [Cu(SCZ)₂(H₂O)] | -4.13 | -2.29 | 1.84 | 0.92 |
| [Ni(SCZ)₂(H₂O)₂] | -4.21 | -2.36 | 1.85 | 0.93 |
| [Co(SCZ)₂(H₂O)₂] | -3.86 | -1.46 | 2.40 | 1.20 |
| [Fe(SCZ)₂(H₂O)₂] | -3.92 | -1.50 | 2.42 | 1.21 |
| [Zn(SCZ)₂] | -5.87 | -0.89 | 4.98 | 2.49 |
Reaction Mechanism Elucidation
Computational chemistry provides a powerful lens for elucidating complex reaction mechanisms at the atomic level. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, transition states, and determine the activation energies associated with each step. beilstein-journals.orgnih.gov This allows for a detailed understanding of why certain products are formed over others (selectivity) and how fast the reaction proceeds (kinetics).
The synthesis of this compound and its derivatives involves several key organic reactions, such as Suzuki or Stille couplings to form the C-C bond between the pyrazine and benzene rings, and subsequent reactions of the aldehyde group (e.g., condensation reactions). jst.go.jpikm.org.my For example, the mechanism of a multicomponent reaction involving benzaldehyde, an amine, and a third component to form a complex heterocyclic product can be thoroughly investigated using DFT calculations. beilstein-journals.orgnih.gov These studies can model the entire reaction pathway, including Knoevenagel condensation, Michael addition, and subsequent cyclization steps, identifying the rate-determining step. nih.gov
Recently, the integration of large language models (LLMs) with traditional search algorithms has been proposed as a new paradigm for elucidating reaction mechanisms. arxiv.org This approach combines chemical principles encoded in the LLM with systematic exploration to guide the search for plausible mechanistic pathways, mirroring the reasoning of an expert chemist. arxiv.org For a molecule like this compound, such methods could be used to explore the mechanisms of its formation or its conversion into more complex derivatives, potentially uncovering novel reaction pathways or optimizing existing synthetic routes. rsc.orgresearchgate.net
Prediction of Novel Derivatives and Properties
A major goal of computational chemistry is the in silico design of novel molecules with desired properties, a process that significantly accelerates the discovery of new materials and medicines. mdpi.com Starting from a core scaffold like this compound, computational tools can be used to generate vast virtual libraries of derivatives by adding various substituents to different positions on the molecule.
These virtual libraries can then be screened for desired properties. For instance, in drug discovery, machine learning models like Chemprop can be trained on existing data to predict the biological activity of new compounds. mdpi.com This is often combined with structure-based methods like molecular docking (as described in 4.5.1) to create a robust screening cascade. This multi-modal approach was successfully used to design novel derivatives of fusidic acid with enhanced potency against MRSA. mdpi.com
Q & A
Q. What are the recommended safety protocols for handling 3-Pyrazin-2-ylbenzaldehyde in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one) to establish baseline safety practices. Key protocols include:
- Use of personal protective equipment (PPE): Lab coat, gloves, and safety goggles.
- Ventilation: Work in a fume hood to minimize inhalation risks.
- Storage: Keep in a cool, dry place away from incompatible reagents (e.g., strong oxidizing agents).
- Emergency procedures: Immediate eye washing and skin decontamination with water; contact emergency services for significant exposure .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : Synthesis often involves cross-coupling or condensation reactions. For example:
- Suzuki-Miyaura Coupling : React pyrazine-2-boronic acid with 3-bromobenzaldehyde using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water (3:1) at 80°C for 12 hours.
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (60–80% ethyl acetate in hexane) .
| Reaction Step | Reagents/Conditions |
|---|---|
| Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C |
| Purification | Column chromatography (SiO₂) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ ~10 ppm) and pyrazine/benzene ring connectivity.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation ([M+H]⁺ expected).
- X-ray Crystallography : For unambiguous structural confirmation (see SHELX refinement protocols below) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) to enhance coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with toluene/water mixtures for solubility and reactivity.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 1 hour vs. conventional heating) .
Q. How can contradictions in crystallographic data for this compound be resolved?
- Methodological Answer : Use SHELX refinement (SHELXL module) to address discrepancies:
- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data.
- Refinement Strategy : Apply restraints for thermal displacement parameters and hydrogen atom positioning.
- Validation : Cross-check with CIF validation tools (e.g., checkCIF) to identify outliers in bond lengths/angles .
Q. What methodologies are used to study interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding conformations over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
